cinnoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinnoline-4-carboxamide is a derivative of cinnoline, a bicyclic heterocycle containing a benzene ring fused with a diazine ring. Cinnoline derivatives are known for their diverse pharmacological activities, including antibacterial, antifungal, antimalarial, anti-inflammatory, analgesic, anxiolytic, and antitumor properties
Mechanism of Action
Target of Action
Cinnoline-4-carboxamide primarily targets the translation elongation factor 2 (PfEF2) . PfEF2 is a protein that plays a crucial role in protein synthesis, particularly in the elongation phase where amino acids are added to the growing peptide chain.
Mode of Action
The compound interacts with its target, PfEF2, by inhibiting its function . This inhibition disrupts the protein synthesis process, leading to a halt in the growth and multiplication of the cells where PfEF2 is active.
Pharmacokinetics
The development of cinnoline-based molecules has been noted for their significant contribution to the identification of lead compounds with optimized pharmacodynamic and pharmacokinetic properties .
Result of Action
The inhibition of PfEF2 by this compound leads to a disruption in protein synthesis. This disruption can halt the growth and multiplication of cells, leading to potential antimalarial activity . Furthermore, cinnoline derivatives have shown a broad spectrum of pharmacological activities such as antibacterial, antifungal, anti-inflammatory, analgesic, anxiolytic, and antitumor activities .
Action Environment
Further investigations are required to understand the specific environmental influences on this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cinnoline-4-carboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzonitrile with hydrazine hydrate under acidic conditions to form cinnoline, which is then further functionalized to obtain this compound . Another approach involves the use of aryl hydrazines and arylhydrazones as precursors, followed by cyclization reactions catalyzed by metal catalysts .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, are commonly used due to their efficiency and selectivity . Additionally, continuous flow synthesis methods are being explored to enhance production efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Cinnoline-4-carboxamide undergoes various chemical reactions, including:
Oxidation: Oxidative reactions can modify the cinnoline ring, introducing functional groups that enhance its biological activity.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Major Products Formed
The major products formed from these reactions include various substituted cinnoline derivatives, which exhibit enhanced pharmacological properties. For example, halogenated this compound derivatives have shown increased antibacterial and antifungal activities .
Scientific Research Applications
Cinnoline-4-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It finds applications in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A bicyclic heterocycle with a benzene ring fused to a pyridine ring. It shares structural similarities with cinnoline but differs in nitrogen atom positioning.
Isoquinoline: Another bicyclic heterocycle with a benzene ring fused to a pyridine ring, isomeric with quinoline.
Phthalazine: A bicyclic compound with a benzene ring fused to a pyridazine ring, isomeric with cinnoline.
Uniqueness of Cinnoline-4-Carboxamide
This compound is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its ability to undergo diverse chemical reactions and form various derivatives makes it a versatile compound in medicinal chemistry. Additionally, its broad spectrum of biological activities sets it apart from other similar compounds .
Properties
CAS No. |
24966-80-1 |
---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.